molecular formula C9H9BrF3NO2S B13511984 Methyl 2-(4-bromothiophen-2-yl)-2-((2,2,2-trifluoroethyl)amino)acetate

Methyl 2-(4-bromothiophen-2-yl)-2-((2,2,2-trifluoroethyl)amino)acetate

Cat. No.: B13511984
M. Wt: 332.14 g/mol
InChI Key: AMACNXZARKVLGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-bromothiophen-2-yl)-2-((2,2,2-trifluoroethyl)amino)acetate is an organic compound that features a brominated thiophene ring and a trifluoroethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromothiophen-2-yl)-2-((2,2,2-trifluoroethyl)amino)acetate typically involves several steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Formation of the Amino Ester: The brominated thiophene is then reacted with methyl 2-amino-2-(2,2,2-trifluoroethyl)acetate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the bromine atom or the thiophene ring.

    Substitution: The bromine atom can be substituted with other nucleophiles in a variety of substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products or reduced thiophene derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Materials Science: Its unique electronic properties could make it useful in the development of organic semiconductors or conductive polymers.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting the central nervous system or inflammatory pathways.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Electronics: Application in the manufacture of organic light-emitting diodes (OLEDs) or photovoltaic cells.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromothiophen-2-yl)-2-((2,2,2-trifluoroethyl)amino)acetate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. In materials science, its electronic properties would be key to its function in devices.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorothiophen-2-yl)-2-((2,2,2-trifluoroethyl)amino)acetate
  • Methyl 2-(4-fluorothiophen-2-yl)-2-((2,2,2-trifluoroethyl)amino)acetate
  • Methyl 2-(4-iodothiophen-2-yl)-2-((2,2,2-trifluoroethyl)amino)acetate

Uniqueness

The presence of the bromine atom in Methyl 2-(4-bromothiophen-2-yl)-2-((2,2,2-trifluoroethyl)amino)acetate may confer unique reactivity and electronic properties compared to its chloro, fluoro, and iodo analogs. This could make it particularly valuable in specific applications where these properties are advantageous.

Properties

IUPAC Name

methyl 2-(4-bromothiophen-2-yl)-2-(2,2,2-trifluoroethylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO2S/c1-16-8(15)7(14-4-9(11,12)13)6-2-5(10)3-17-6/h2-3,7,14H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMACNXZARKVLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CS1)Br)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.